molecular formula C8H11NO2S B3071742 2-Tert-butyl-1,3-thiazole-5-carboxylic acid CAS No. 1012881-39-8

2-Tert-butyl-1,3-thiazole-5-carboxylic acid

Cat. No. B3071742
CAS RN: 1012881-39-8
M. Wt: 185.25 g/mol
InChI Key: CPLKXVKTZZPNKP-UHFFFAOYSA-N
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Description

“2-Tert-butyl-1,3-thiazole-5-carboxylic acid” is an organic compound with the empirical formula C8H11NO2S . It is a solid substance and belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Molecular Structure Analysis

The molecular weight of “this compound” is 185.24 . The InChI code for this compound is 1S/C8H11NO2S/c1-8(2,3)7-9-4-5(12-7)6(10)11/h4H,1-3H3,(H,10,11) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 200-205°C .

Scientific Research Applications

Crystal Structure Analysis

Studies have shown that derivatives of 2-tert-butyl-1,3-thiazole-5-carboxylic acid, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, exhibit unique crystal structures. These molecules form hydrogen-bonded dimers and quartets, demonstrating the importance of these compounds in understanding molecular interactions and crystalline arrangements (Lynch & Mcclenaghan, 2004).

Synthetic Chemistry

In synthetic chemistry, this compound derivatives have been utilized as intermediates in the synthesis of complex molecules. For example, a study described the synthesis of polyfunctional thiazolo[3,2-c]pyrimidines from activated 2-methylidene-1,3-thiazolidin-4-ones, showcasing the versatility of these compounds in organic synthesis (Litvinchuk et al., 2021).

Biological Activity

Some tert-butyl derivatives have been explored for their biological activities. Research on substituted pyrazinecarboxamides, including compounds with a tert-butyl group, indicated potential anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. This highlights the biomedical applications of these molecules (Doležal et al., 2006).

Material Science

In material science, the tert-butyl group has been utilized in the synthesis of novel compounds with potential applications in organic light-emitting diodes (OLEDs). A study on thiazolo[5,4-d]thiazole ESIPT systems demonstrated the ability to tune white-light luminescence, showing the significance of tert-butyl derivatives in developing advanced materials (Zhang et al., 2016).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral . The precautionary statements include P301 + P312 + P330 , which means if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

2-tert-butyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-8(2,3)7-9-4-5(12-7)6(10)11/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLKXVKTZZPNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242004
Record name 2-(1,1-Dimethylethyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1012881-39-8
Record name 2-(1,1-Dimethylethyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012881-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-1,3-thiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-tert-butylthiazole-5-carboxylate (1.16 g, 5.44 mmol) in THF (10 mL) was added lithium hydroxide (0.45 g, 10.9 mmol) in water (5 mL) and the mixture was stirred for 16 h at RT. Solvents were removed under vacuum, and the thick liquid was diluted with water (5 mL) and acidified with 2M HCl solution to pH 4 to 5. The product precipitated, was filtered, washed with water (2×5 mL) and dried to provide 2-tert-butylthiazole-5-carboxylic acid as white solid (0.55 g, 55% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.32 (s, 1H), 1.39 (s, 9H); MS (ESI) m/z: 186.0 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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